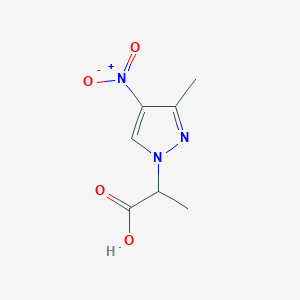
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a heterocyclic compound. It has an empirical formula of C7H10N2O2 and a molecular weight of 154.17 . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid”, often involves the use of glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported .Molecular Structure Analysis
The molecular structure of “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains a carboxylic acid group (COOH) and a methyl group (CH3) attached to the pyrazole ring .Chemical Reactions Analysis
Imidazole compounds, including “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid”, can undergo a variety of chemical reactions. They are amphoteric in nature, meaning they can act as both acids and bases . They can also participate in [3 + 2] cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Polypropionate Synthesis : Research by Gao, Han, and Krische (2011) describes the use of related compounds in the synthesis of polypropionate stereopolyads, which are crucial in the construction of complex polyketide structures. This methodology provides an alternative approach in polyketide synthesis, which is essential in natural product synthesis and pharmaceuticals (Gao, Han, & Krische, 2011).
Nitro and Amino N-Heterocycle Synthesis : Takagi et al. (1987) explored the synthesis of nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole from related chemical structures. These compounds have potential applications in various areas, including material science and pharmaceuticals (Takagi et al., 1987).
Reactivity and Synthesis of Trinitropyrazole Derivatives : Dalinger et al. (2013) investigated the synthesis and reactivity of 3,4,5-trinitro-1H-pyrazole and its derivatives. These compounds are significant in the development of materials with potential applications in explosives and propellants (Dalinger et al., 2013).
Structural and Morphological Studies : Studies by Portilla et al. (2007) on compounds with structural similarities to 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid have contributed to understanding the hydrogen-bonding patterns and molecular-electronic structures. These findings are critical in the design of molecular materials and understanding intermolecular interactions (Portilla et al., 2007).
Zukünftige Richtungen
The future directions for “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . As antimicrobial resistance becomes an increasing public health concern, there is a need for the development of new drugs that can overcome this problem .
Eigenschaften
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-6(10(13)14)3-9(8-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSAWHZCTPIRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)




![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)

![N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2999508.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)
![ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)

![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)

